molecular formula C9H15NO6 B1610151 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid CAS No. 61172-71-2

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Cat. No. B1610151
CAS RN: 61172-71-2
M. Wt: 233.22 g/mol
InChI Key: IWNBSNGOUCJPKH-UHFFFAOYSA-N
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Patent
US05162527

Procedure details

BOC-NHCH(CO2Me)CO2CH2Ph (16.2 g) was dissolved in MeOH (250 ml), to which was added 20% Pd/C (0.66 g). The suspension was purged with H2 for 1.5 hours, filtered, and stripped at 30° in vacuo, giving a syrup (12.5 g) which was kept at 4° until use in the following step.
Name
BOC-NHCH(CO2Me)CO2CH2Ph
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH:9]([C:14]([O:16]CC1C=CC=CC=1)=[O:15])[C:10]([O:12][CH3:13])=[O:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CO.[Pd]>[C:1]([NH:8][CH:9]([C:14]([OH:16])=[O:15])[C:10]([O:12][CH3:13])=[O:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
BOC-NHCH(CO2Me)CO2CH2Ph
Quantity
16.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(C(=O)OC)C(=O)OCC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.66 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was purged with H2 for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped at 30° in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(C(=O)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.